N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C19H15NO2S and its molecular weight is 321.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Molecular Docking Studies
Research by Cakmak et al. (2022) on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated its effective antibacterial activity and potential binding with lung cancer proteins through molecular docking studies. These findings suggest potential applications of related compounds in developing antibacterial agents and cancer therapeutics (Cakmak et al., 2022).
Corrosion Inhibition
Daoud et al. (2014) explored the corrosion inhibition properties of a thiophene Schiff base on mild steel in acidic solutions. The study revealed that the compound efficiently inhibited corrosion, indicating that similar thiophene derivatives could be explored for their corrosion inhibition properties in industrial applications (Daoud et al., 2014).
Electrochemical and Electrochromic Properties
Hu et al. (2013) synthesized novel donor-acceptor type monomers related to thiophene and analyzed their electrochemical and electrochromic properties. The introduction of different acceptor groups significantly affected their properties, suggesting that N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide could have interesting electrochromic applications based on its structural makeup (Hu et al., 2013).
Synthesis and Characterization for Material Science
The synthesis of polyamides containing xanthene units and their characterization, as conducted by Guo et al. (2015), reveals the potential of xanthene derivatives in creating new materials with desirable thermal and solubility properties. This research implies that this compound could be a candidate for synthesizing novel polyamides with specific characteristics (Guo et al., 2015).
Enzyme Inhibitory Activity
The evaluation of thiophene-based heterocyclic compounds for enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) by Cetin et al. (2021) suggests that structurally related compounds could serve as lead compounds in the development of enzyme inhibitors for therapeutic applications (Cetin et al., 2021).
Mechanism of Action
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been found to play a vital role for medicinal chemists in improving advanced compounds with diverse biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives have been found to inhibit the main protease (3CL pro) of the severe acute respiratory syndrome coronavirus (SARS-CoV-2) .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNDRYTKKEVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.